molecular formula C11H12BrFN2O3 B6629751 N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide

Cat. No.: B6629751
M. Wt: 319.13 g/mol
InChI Key: JZGONEHHEZNCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with bromine and fluorine atoms, as well as an amino-oxoethoxyethyl side chain. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the bromine and fluorine atoms at the desired positions.

    Amidation: The nitro group is reduced to an amine, followed by the formation of the benzamide through an amidation reaction with an appropriate carboxylic acid derivative.

    Side Chain Introduction: The amino-oxoethoxyethyl side chain is introduced via nucleophilic substitution reactions, often involving ethylene oxide derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the oxoethoxyethyl side chain can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution of the bromine atom can produce a wide range of substituted benzamides.

Scientific Research Applications

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It finds applications in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate the activity of these targets by either inhibiting or activating their function, depending on the context. The amino-oxoethoxyethyl side chain plays a crucial role in its solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxyacetic acid
  • (2-Amino-2-oxoethoxy)acetic acid

Uniqueness

Compared to similar compounds, N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide stands out due to its unique combination of functional groups. The presence of both bromine and fluorine atoms, along with the amino-oxoethoxyethyl side chain, imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and binding affinity.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethoxy)ethyl]-3-bromo-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O3/c12-8-5-7(1-2-9(8)13)11(17)15-3-4-18-6-10(14)16/h1-2,5H,3-4,6H2,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGONEHHEZNCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCOCC(=O)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.